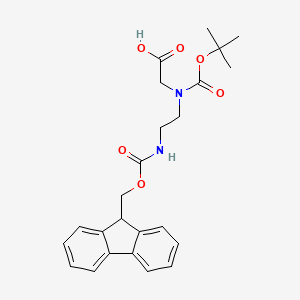

Boc-n-(2-fmoc-aminoethyl)glycine

Description

BenchChem offers high-quality Boc-n-(2-fmoc-aminoethyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-n-(2-fmoc-aminoethyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(14-21(27)28)13-12-25-22(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJLVJKSNJBYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Aeg(Fmoc)-OH: A Cornerstone for Advanced Peptide Nucleic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic biology and drug development, Peptide Nucleic Acids (PNAs) represent a class of synthetic polymers with profound potential. Their unique N-(2-aminoethyl)glycine (AEG) backbone, which replaces the sugar-phosphate backbone of DNA and RNA, confers remarkable properties, including high binding affinity to complementary nucleic acids and exceptional resistance to enzymatic degradation. Central to the construction of these promising molecules is the availability of high-purity, well-characterized building blocks. This guide provides a comprehensive technical overview of Boc-Aeg(Fmoc)-OH (CAS Number 143192-34-1), a pivotal monomer for the synthesis of PNA oligomers utilizing the widely adopted Fmoc solid-phase peptide synthesis (SPPS) strategy.

This document will delve into the core chemical properties of Boc-Aeg(Fmoc)-OH, provide a detailed, field-proven protocol for its synthesis, and offer a step-by-step guide for its incorporation into PNA oligomers. Furthermore, we will explore the essential analytical techniques for the characterization and quality control of both the monomer and the resulting PNA sequences, ensuring the scientific integrity and reproducibility of your research.

Core Chemical Properties

Boc-Aeg(Fmoc)-OH, systematically named 2-((2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)(tert-butoxycarbonyl)amino)acetic acid, is a bifunctional molecule meticulously designed for orthogonal protection strategies in chemical synthesis.

| Parameter | Value |

| CAS Number | 143192-34-1 |

| Molecular Formula | C24H28N2O6 |

| Molecular Weight | 440.49 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP, and other polar organic solvents |

| Storage | Store at 2-8°C, desiccated |

The strategic placement of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups is the cornerstone of its utility. The Fmoc group, labile to basic conditions (e.g., piperidine), serves as the temporary protecting group for the primary amine, which will form the amide backbone of the PNA.[1] Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids (e.g., trifluoroacetic acid), making it an ideal permanent protecting group for the secondary amine during chain elongation. This orthogonality is fundamental to the stepwise and controlled assembly of PNA oligomers on a solid support.[]

Synthesis of Boc-Aeg(Fmoc)-OH: A Scalable and Efficient Route

The synthesis of Boc-Aeg(Fmoc)-OH is a multi-step process that can be performed on a large scale. The following protocol is based on established methods for the synthesis of the PNA backbone.[3]

Experimental Protocol: Synthesis of Boc-Aeg(Fmoc)-OH

Materials:

-

N-Boc-ethylenediamine

-

Benzyl bromoacetate

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3)

-

Sodium sulfate (Na2SO4)

-

Palladium on carbon (10%)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

Methodology:

-

Synthesis of Boc-Aeg(H)-OBn:

-

Dissolve N-Boc-ethylenediamine (1.0 eq) in DCM.

-

Add DIPEA (1.2 eq) to the solution.

-

Slowly add benzyl bromoacetate (1.1 eq) and stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield Boc-Aeg(H)-OBn.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-Aeg(H)-OBn in a solution of 50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the TFA salt of the free amine.

-

-

Fmoc Protection:

-

Dissolve the TFA salt in a mixture of DCM and saturated aqueous NaHCO3 solution.

-

Add a solution of Fmoc-OSu (1.1 eq) in DCM dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Boc-Aeg(Fmoc)-OBn.

-

-

Benzyl Ester Deprotection (Hydrogenolysis):

-

Dissolve the purified Boc-Aeg(Fmoc)-OBn in methanol.

-

Add 10% Palladium on carbon (catalytic amount).

-

Stir the reaction under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, Boc-Aeg(Fmoc)-OH.

-

Caption: Synthetic pathway for Boc-Aeg(Fmoc)-OH.

Incorporation of Boc-Aeg(Fmoc)-OH in Solid-Phase PNA Synthesis

Boc-Aeg(Fmoc)-OH is a versatile building block for the synthesis of PNA oligomers using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The following is a generalized procedure for the incorporation of a single Boc-Aeg(Fmoc)-OH monomer onto a solid support.

Experimental Protocol: Manual PNA Synthesis Cycle

Materials:

-

Fmoc-compatible solid support (e.g., Rink Amide resin)

-

Boc-Aeg(Fmoc)-OH

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HATU, HBTU)[4]

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Kaiser test kit

-

Cleavage cocktail (e.g., TFA/m-cresol 95:5)[5]

-

Diethyl ether

Methodology:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 3-5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).

-

-

Coupling of Boc-Aeg(Fmoc)-OH:

-

In a separate vial, dissolve Boc-Aeg(Fmoc)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated monomer solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates successful coupling.

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 10-15 minutes.

-

Wash the resin with DMF.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent monomer to be added to the PNA sequence.

-

-

Final Fmoc Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/m-cresol 95:5) for 1.5-2 hours at room temperature to cleave the PNA from the resin and remove the Boc protecting groups from the backbone and any side-chain protecting groups.[5]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude PNA by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the PNA, decant the ether, and dry the crude product.

-

Caption: A single cycle in PNA solid-phase synthesis.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the quality and purity of both the Boc-Aeg(Fmoc)-OH monomer and the final PNA oligomer.

HPLC Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for assessing the purity of Boc-Aeg(Fmoc)-OH and the synthesized PNA.

Typical HPLC Conditions for Boc-Aeg(Fmoc)-OH:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 30% to 90% B over 15 minutes is a good starting point for purity analysis.[6]

-

Flow Rate: 1 mL/min

-

Detection: UV at 260 nm (for the Fmoc group)

Typical HPLC Conditions for PNA Oligomers:

-

Column: C8 or C18

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A shallow gradient, for example, 5% to 35% B over 30 minutes, is typically used. The exact gradient will depend on the length and sequence of the PNA.

-

Flow Rate: 1 mL/min

-

Detection: UV at 260 nm

-

Temperature: Analysis is often performed at an elevated temperature (e.g., 55°C) to prevent aggregation of the PNA oligomer.[5]

Mass Spectrometry

Mass spectrometry is used to confirm the identity of the synthesized molecules by determining their molecular weight.

-

For Boc-Aeg(Fmoc)-OH: Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the [M+H]+ or [M+Na]+ adduct.

-

For PNA Oligomers: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or ESI mass spectrometry is used to confirm the molecular weight of the full-length product. The observed mass should match the calculated mass of the desired PNA sequence.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

-

For Boc-Aeg(Fmoc)-OH: 1H and 13C NMR in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) can be used to confirm the structure and the presence of the Boc and Fmoc protecting groups. The spectra will show characteristic peaks for the aromatic protons of the fluorenyl group, the tert-butyl protons of the Boc group, and the methylene protons of the ethylenediamine and glycine backbone.

Conclusion

Boc-Aeg(Fmoc)-OH is an indispensable building block for the synthesis of high-quality peptide nucleic acids. Its orthogonal protecting group strategy allows for efficient and controlled chain elongation using well-established Fmoc-based solid-phase synthesis protocols. By following the detailed synthetic and analytical procedures outlined in this guide, researchers, scientists, and drug development professionals can confidently produce and characterize PNA oligomers for a wide range of applications, from diagnostics to therapeutics. The rigorous application of these methods will ensure the scientific validity and reproducibility of their work, paving the way for new discoveries and innovations in the field of synthetic biology.

References

- Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500.

- Thomson, D. S., & Grealis, J. C. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. International Journal of Organic Chemistry, 1(3), 125-129.

-

AAPPTec. (n.d.). N-Terminal Deprotection. Retrieved from [Link]

- Thum, C., et al. (2021). Optimized Synthesis of Fmoc/Boc-Protected PNA Monomers and their Assembly into PNA Oligomers. European Journal of Organic Chemistry, 2021(19), 2792-2801.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- de la Torre, B. G., & Albericio, F. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(10), 3489-3511.

Sources

- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 3. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Orthogonal Protection in PNA Synthesis: A Comparative Analysis of Boc-Aeg(Fmoc)-OH and Fmoc-Aeg(Boc)-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of modified peptides and peptide nucleic acids (PNAs) hinges on the precise and sequential manipulation of reactive functional groups. The PNA backbone monomer, N-(2-aminoethyl)glycine (Aeg), possesses two distinct amine functionalities and a carboxylic acid, necessitating a robust protective group strategy for controlled chain assembly. The two most powerful and widely used amine-protecting groups in modern synthesis are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Their differential cleavage conditions form the basis of orthogonal synthesis, a strategy that allows for the selective deprotection of one group in the presence of the other.

This technical guide provides an in-depth analysis of two isomeric forms of protected Aeg: Boc-Aeg(Fmoc)-OH and Fmoc-Aeg(Boc)-OH . We will dissect their structural differences, explore the profound impact this has on synthetic strategy, and delineate the specific applications for which each molecule is best suited. This document serves as a strategic manual for researchers, providing not only the foundational chemical principles but also actionable protocols and field-proven insights to guide the rational design and execution of complex PNA and PNA-peptide chimera syntheses.

Part 1: Foundational Principles of Orthogonal Protection

The N-(2-aminoethyl)glycine (Aeg) PNA Backbone

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the negatively charged sugar-phosphate backbone is replaced by a neutral, achiral polyamide backbone composed of repeating N-(2-aminoethyl)glycine (Aeg) units.[1] This unique structure confers remarkable properties, including high binding affinity to complementary DNA and RNA sequences and exceptional resistance to degradation by nucleases and proteases.[1]

The Aeg monomer is the cornerstone of PNA synthesis. Its structure contains three key reactive sites that must be managed during synthesis:

-

A primary amine on the ethyl group.

-

A secondary amine within the glycine backbone.

-

A carboxylic acid .

Uncontrolled reactivity of the two amine groups would lead to branching, oligomerization, and a catastrophic failure of the synthesis.[] Therefore, a sophisticated protection strategy is not just beneficial, but essential.

Figure 1. The N-(2-aminoethyl)glycine (Aeg) monomer, highlighting its three reactive functional groups.

The Pillars of Orthogonal Synthesis: Boc and Fmoc Chemistry

The success of modern peptide and PNA synthesis is built upon the concept of orthogonality , which refers to the use of multiple classes of protecting groups that can be removed under distinct, non-interfering chemical conditions.[3][] This allows for the selective unmasking of a specific functional group for reaction, while all other protected sites remain intact. The Boc and Fmoc groups are the canonical examples of an orthogonal pair.[5][6]

The Boc group is a cornerstone of peptide chemistry, revered for its stability in a wide range of conditions, except for strong acid.[3][7]

-

Deprotection Mechanism: Boc group removal is an acid-catalyzed fragmentation. Protonation of the carbamate oxygen by a strong acid, typically Trifluoroacetic Acid (TFA), facilitates the cleavage of the tert-butyl-oxygen bond.[7][8] This process generates a stable tert-butyl cation, which usually forms gaseous isobutene, and a transient carbamic acid that spontaneously decarboxylates to liberate the free amine.[5][7][9]

-

Stability: The Boc group is completely stable to the basic conditions (e.g., piperidine) used for Fmoc removal.[5]

The Fmoc strategy has become dominant in solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions.[][]

-

Deprotection Mechanism: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[10] A mild base, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring system.[11][12] This initiates a cascade that results in the formation of a highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to form a stable adduct, driving the reaction to completion.[11][13]

-

Stability: The Fmoc group is stable under the acidic conditions (e.g., TFA) used for Boc removal and final cleavage from most resins.[14][15]

Diagram 1: The principle of orthogonal deprotection using Boc and Fmoc groups.

Part 2: A Head-to-Head Comparison of Isomeric Aeg Monomers

The seemingly subtle difference in the placement of the Boc and Fmoc groups on the Aeg backbone dictates entirely different synthetic pathways and applications.

Figure 2. Comparative chemical structures of Fmoc-Aeg(Boc)-OH (left) and Boc-Aeg(Fmoc)-OH (right).

Strategic Analysis and Primary Use Cases

This isomer is designed for integration into a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.

-

Strategic Logic: The primary amine, which will become the new N-terminus after coupling, is protected by the temporary, base-labile Fmoc group. The secondary backbone amine, which is not involved in chain elongation, is protected by the "permanent," acid-labile Boc group.

-

Synthetic Workflow:

-

The free carboxylic acid of Fmoc-Aeg(Boc)-OH is activated and coupled to the free N-terminal amine of a peptide chain growing on a solid support.

-

The resin is treated with a piperidine solution to remove the Fmoc group, exposing the primary amine.

-

The next Fmoc-protected amino acid (or another PNA monomer) is coupled to this newly exposed amine.

-

This cycle of deprotection and coupling is repeated. The Boc group on the Aeg backbone remains completely intact throughout.

-

Upon completion of the synthesis, a final cleavage cocktail containing a strong acid (e.g., TFA) is used. This simultaneously cleaves the completed PNA-peptide from the resin and removes the Boc group from the Aeg backbone, along with any other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[][]

-

Diagram 2: Synthetic workflow using Fmoc-Aeg(Boc)-OH in Fmoc-SPPS.

This isomer is employed in more specialized strategies, most notably the sub-monomeric synthesis of PNA oligomers , where the nucleobase is attached after the backbone is coupled to the resin.

-

Strategic Logic: Here, the primary amine is protected by the acid-labile Boc group, which serves as the temporary protecting group for N-terminal elongation in a Boc-based SPPS strategy. The secondary backbone amine is protected by the base-labile Fmoc group. This clever arrangement allows the researcher to selectively deprotect the backbone amine on-resin to attach other moieties.

-

Synthetic Workflow (for PNA Monomer Synthesis):

-

The free carboxylic acid of Boc-Aeg(Fmoc)-OH is coupled to the solid support.

-

The resin is treated with a piperidine solution to selectively remove the Fmoc group from the secondary amine, while the N-terminal Boc group remains untouched.

-

The newly liberated secondary amine is now available for reaction. A protected nucleobase-acetic acid derivative (e.g., for Adenine, Guanine, Cytosine, or Thymine) is activated and coupled to this amine.

-

At this stage, a complete, resin-bound PNA monomer has been constructed.

-

To continue chain elongation, the N-terminal Boc group is removed with TFA, and the next monomer (e.g., another Boc-Aeg(Fmoc)-OH) is coupled to the primary amine, restarting the cycle.[16]

-

Diagram 3: Sub-monomeric PNA synthesis workflow using Boc-Aeg(Fmoc)-OH.

Comparative Data Summary

The strategic choice between these two reagents is summarized below.

| Feature | Fmoc-Aeg(Boc)-OH | Boc-Aeg(Fmoc)-OH |

| Primary Amine Protection | Fmoc (Base-Labile) | Boc (Acid-Labile) |

| Secondary Amine Protection | Boc (Acid-Labile) | Fmoc (Base-Labile) |

| Primary Synthetic Strategy | Fmoc-Solid Phase Peptide Synthesis (SPPS) | Boc-Solid Phase Peptide Synthesis (SPPS) |

| Role of Temporary Group | Fmoc protects the α-amine for chain elongation. | Boc protects the α-amine for chain elongation. |

| Point of Orthogonal Access | The Boc group is removed globally at the end. | The Fmoc group allows on-resin access to the backbone amine. |

| Primary Application | Incorporation of PNA units into peptides. | Sub-monomeric synthesis of PNA oligomers. |

| Compatibility | Fully compatible with acid-labile side-chain groups (tBu, Boc, Trt) commonly used in Fmoc-SPPS.[] | Used in Boc-SPPS schemes or specialized on-resin modification protocols. |

Part 3: Experimental Protocols and Field-Proven Insights

The following protocols are standardized methodologies. Researchers should always optimize conditions for their specific sequences and solid supports.

Protocol 1: Standard Fmoc Group Deprotection

This protocol is used to remove the N-terminal Fmoc group from a growing chain on a solid support.

-

Resin Preparation: After a coupling step, wash the peptide-resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 10 mL for a 0.1 mmol scale synthesis).

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.[10] Agitate gently for 3 minutes, then drain the solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal.[10]

-

Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next coupling step.

Protocol 2: Standard Boc Group Deprotection (for N-terminal Elongation)

This protocol is used to remove a Boc group in a Boc-SPPS workflow.

-

Resin Preparation: Wash the peptide-resin with Dichloromethane (DCM) (3x).

-

Pre-wash: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes and drain.[3]

-

Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

-

Washing: Drain the acidic solution. Wash the resin with DCM (3x), followed by a neutralization wash (e.g., 10% DIEA in DMF), and finally with DMF (3x) to prepare for the next coupling.

Protocol 3: Standard Peptide Coupling Reaction

This protocol describes the activation and coupling of a protected amino acid or PNA monomer to a free amine on the resin.

-

Reagent Preparation: In a separate vessel, dissolve the incoming Fmoc- or Boc-protected monomer (3-4 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 equivalents relative to the monomer) in DMF.

-

Activation: Add an activation base, typically N,N-Diisopropylethylamine (DIEA) (2 equivalents relative to the monomer), to the solution. Allow the mixture to pre-activate for 1-2 minutes.[17]

-

Coupling: Add the activated monomer solution to the deprotected and washed resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the disappearance of free primary amines, indicating reaction completion.[14]

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Expertise & Causality: Key Synthetic Considerations

-

The Challenge of Monomer Synthesis: It is a critical field insight that the synthesis of these orthogonally protected monomers is not trivial. Attempts to directly protect ethylenediamine with Fmoc reagents are often unsuccessful. A common and scalable route involves first protecting with a Boc group, performing subsequent synthetic steps, and then executing a "protecting group swap" to replace the Boc with an Fmoc group where needed.[1][16] This underscores the complex interplay of reactivity that must be managed even before the main PNA synthesis begins.

-

Managing Deprotection Byproducts: The choice of deprotection strategy has consequences.

-

Boc Deprotection: The intermediary t-butyl cation generated during TFA cleavage is a potent electrophile.[5] In sequences containing sensitive residues like Tryptophan or Methionine, this cation can cause unwanted alkylation. Therefore, the final TFA cleavage cocktail must include "scavengers" (e.g., water, triisopropylsilane, ethanedithiol) to trap these cations and protect the peptide.

-

Fmoc Deprotection: The dibenzofulvene (DBF) byproduct can, if not efficiently trapped by piperidine, undergo a Michael addition with the newly liberated N-terminal amine of the peptide, leading to irreversible chain termination.[14] This is why a sufficient excess of a secondary amine like piperidine is crucial.

-

Conclusion

The distinction between Boc-Aeg(Fmoc)-OH and Fmoc-Aeg(Boc)-OH is a masterclass in the strategic application of orthogonal protecting groups. It is not a matter of one reagent being superior to the other, but of selecting the correct tool for a specific, well-defined synthetic goal.

-

Fmoc-Aeg(Boc)-OH is the ideal choice for seamlessly integrating a PNA monomer as a single building block within the widely adopted, mild, and efficient Fmoc-SPPS framework, making it the go-to reagent for constructing PNA-peptide chimeras.

-

Boc-Aeg(Fmoc)-OH provides the synthetic chemist with on-resin access to the PNA backbone's secondary amine. This functionality is indispensable for sub-monomeric strategies, allowing for the custom, on-resin construction of PNA monomers, which is particularly valuable for incorporating modified or unusual nucleobases.

A thorough understanding of the lability, stability, and mechanistic nuances of the Boc and Fmoc protecting groups is paramount for any researcher in the field. This knowledge empowers the design of elegant and efficient synthetic routes, paving the way for the creation of novel PNA-based therapeutics, diagnostics, and research tools.

References

- Vertex AI Search. (2026).

- Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.

- Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- BenchChem. (2025).

- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.

- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.

- Molecules. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- BOC Sciences. (n.d.).

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- PMC. (n.d.).

- J&K Scientific LLC. (2021). BOC Protection and Deprotection.

- PMC. (2024).

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....

- BenchChem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.

- ResearchGate. (n.d.). A, The AEG monomer. B, its proposed role as a peptide nucleic acid....

- Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.

- The Royal Society of Chemistry. (n.d.).

- Chemical Society Reviews (RSC Publishing). (2023). The challenge of peptide nucleic acid synthesis.

Sources

- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. chempep.com [chempep.com]

- 15. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Strategic Incorporation of Boc-Aeg(Fmoc)-OH as a Flexible Spacer in Peptide Nucleic Acid (PNA) Oligomers: Design, Synthesis, and Application

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peptide Nucleic Acids (PNAs) represent a class of synthetic DNA mimics with a neutral polyamide backbone, affording them unique hybridization properties and remarkable resistance to enzymatic degradation. These characteristics make PNAs exceptional candidates for therapeutic and diagnostic applications. However, their poor aqueous solubility and tendency to aggregate can pose significant challenges. The strategic incorporation of flexible spacers within the Pna oligomer is a proven strategy to overcome these limitations. This guide provides a comprehensive overview and detailed protocols for utilizing Boc-Aeg(Fmoc)-OH, a derivative of the standard aminoethylglycine (aeg) Pna backbone unit, as a versatile spacer to enhance the physicochemical properties and biological performance of Pna oligomers.

Introduction: The Rationale for Spacers in PNA Design

PNAs hybridize to complementary DNA and RNA sequences with high affinity and specificity, governed by Watson-Crick base pairing. The N-(2-aminoethyl)-glycine backbone, in contrast to the negatively charged sugar-phosphate backbone of natural nucleic acids, is responsible for this high binding affinity due to the absence of electrostatic repulsion. However, this neutrality can also lead to poor water solubility, especially for purine-rich sequences.

The introduction of spacer elements into a Pna sequence serves several critical functions:

-

Enhanced Solubility: Flexible, hydrophilic spacers can disrupt intermolecular and intramolecular aggregation, significantly improving the aqueous solubility of the Pna oligomer.

-

Improved Hybridization Kinetics: By breaking the rigidity of the Pna strand, spacers can facilitate faster association and dissociation rates with target nucleic acids.

-

Steric Accommodation: Spacers can provide the necessary distance for the attachment of bulky functional groups, such as fluorescent dyes or cell-penetrating peptides, without compromising hybridization.

-

Mimicking Abasic Sites: In diagnostic applications, spacers can be used to mimic abasic sites in DNA, allowing for the study of DNA repair mechanisms.

Boc-Aeg(Fmoc)-OH is an ideal candidate for a flexible spacer due to its structural similarity to the Pna backbone, ensuring minimal disruption of the overall helical geometry upon hybridization.

Properties of the Boc-Aeg(Fmoc)-OH Spacer

Boc-Aeg(Fmoc)-OH is a monomer unit where the nucleobase is replaced with a Boc-protected amino group, and the secondary amine on the glycine is protected with an Fmoc group. This orthogonal protection scheme is fully compatible with standard Boc-chemistry solid-phase Pna synthesis.

| Property | Description |

| Chemical Structure | N-(tert-Butoxycarbonyl)-N-[2-(fluoren-9-ylmethoxycarbonylamino)ethyl]glycine |

| Molecular Weight | 468.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |

| Protection Scheme | Boc (t-butoxycarbonyl) on the terminal amine, Fmoc (9-fluorenylmethyloxycarbonyl) on the backbone amine. |

The primary advantage of this spacer is that after synthesis and deprotection, it results in a primary amine on the spacer unit, which can be a site for post-synthetic modifications.

Experimental Protocols

Materials and Reagents

-

Boc-Aeg(Fmoc)-OH

-

Boc-protected Pna monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)

-

Fmoc-protected Pna monomers (for comparison or alternative strategies)

-

Rink Amide MBHA resin or equivalent

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Trifluoroacetic acid (TFA)

-

m-cresol

-

Thioanisole

-

Ethanolamine

-

Acetic Anhydride

-

Pyridine

-

Diethyl ether, cold

-

HPLC grade water and acetonitrile

-

Mass spectrometer (MALDI-TOF or ESI)

Workflow for PNA Synthesis with Boc-Aeg(Fmoc)-OH Spacer

The following diagram illustrates the general workflow for solid-phase Pna synthesis incorporating the Boc-Aeg(Fmoc)-OH spacer.

Caption: Workflow for Solid-Phase PNA Synthesis with Spacer Insertion.

Step-by-Step Protocol for Spacer Incorporation

This protocol assumes a standard manual solid-phase synthesis setup. Volumes are for a 0.1 mmol synthesis scale.

-

Resin Preparation and Swelling:

-

Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes. Drain.

-

Add another 5 mL of 20% piperidine in DMF. Agitate for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

PNA Monomer Coupling (Standard Cycle):

-

In a separate tube, pre-activate the Boc-PNA monomer (0.5 mmol, 5 eq.) with DIC (0.5 mmol, 5 eq.) and HOBt (0.5 mmol, 5 eq.) in 2 mL of DMF for 5 minutes.

-

Add the activated monomer solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain and wash with DMF (3 x 5 mL).

-

Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), recouple.

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups, add a solution of acetic anhydride/pyridine/DMF (1:2:3) and agitate for 15 minutes.

-

Drain and wash with DMF (3 x 5 mL).

-

-

Boc Deprotection:

-

Add a solution of 5% m-cresol in TFA to the resin.

-

Agitate for 5 minutes.

-

Drain and wash with DMF (3 x 5 mL).

-

Neutralize with a solution of 5% DIPEA in DMF (2 x 1 min).

-

Wash with DMF (3 x 5 mL).

-

-

Incorporation of Boc-Aeg(Fmoc)-OH Spacer:

-

At the desired position in the sequence, follow the coupling protocol (Step 3), but use Boc-Aeg(Fmoc)-OH instead of a PNA monomer.

-

Crucially, after coupling the spacer, proceed to the next PNA monomer coupling cycle (Step 3) WITHOUT performing the Boc deprotection step (Step 5). The Boc group on the spacer remains as a placeholder or can be removed during final cleavage. The Fmoc group protects the backbone amine for the subsequent coupling steps.

-

-

Synthesis Continuation:

-

Continue adding PNA monomers by repeating steps 3-5 until the desired sequence is complete.

-

-

Final Cleavage and Deprotection:

-

After the final monomer is coupled, wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/m-cresol/thioanisole (e.g., 90:5:5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude PNA by adding the filtrate to a 50 mL tube of cold diethyl ether.

-

Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice.

-

Dry the crude PNA pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude PNA in 0.1% TFA in water/acetonitrile.

-

Purify by reverse-phase HPLC using a C18 column.

-

Analyze the purified fractions by MALDI-TOF or ESI mass spectrometry to confirm the correct mass.

-

Post-Synthetic Modification of the Spacer

The primary amine on the aeg spacer, exposed after final deprotection, serves as a convenient handle for post-synthetic labeling.

Caption: Post-synthetic labeling of a PNA-spacer conjugate.

Protocol for Labeling with an NHS-Ester Dye:

-

Dissolve the purified, lyophilized PNA-spacer oligomer in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Dissolve the NHS-ester functionalized dye in DMSO to create a stock solution.

-

Add a 5-10 fold molar excess of the dye solution to the PNA solution.

-

Incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.

-

Quench the reaction by adding a small amount of ethanolamine.

-

Purify the labeled PNA conjugate by reverse-phase HPLC.

Conclusion and Future Perspectives

The use of Boc-Aeg(Fmoc)-OH as a spacer in PNA synthesis is a robust and versatile strategy to enhance the properties of these promising molecules. The straightforward integration into standard Boc-chemistry solid-phase synthesis protocols allows for precise control over the position and number of spacers. The resulting primary amine handle for post-synthetic modification further expands the functional repertoire of PNA oligomers, paving the way for advanced applications in diagnostics, therapeutics, and nanotechnology. Future work will likely focus on developing novel spacer monomers with different physicochemical properties to further fine-tune the performance of PNA constructs for specific biological applications.

References

-

Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500. [Link]

-

Hyrup, B., & Nielsen, P. E. (1996). Peptide nucleic acids (PNA): synthesis, properties and potential applications. Bioorganic & medicinal chemistry, 4(1), 5-23. [Link]

- Gildea, J. J., & Coull, J. M. (1998). U.S. Patent No. 5,719,262. Washington, DC: U.S. Patent and Trademark Office. (Describes methods for PNA synthesis and the use of spacers).

-

CEM Corporation. (2010). PNA Synthesis on the Liberty Blue™ Automated Microwave Peptide Synthesizer. [Link]

Application Note: Fmoc Side-Chain Deprotection of Boc-Aeg(Fmoc)-OH in Solid-Phase PNA Synthesis

[1]

Executive Summary & Strategic Rationale

The use of Boc-Aeg(Fmoc)-OH (CAS 143192-34-1) represents a powerful "sub-monomer" strategy in PNA synthesis.[1] Unlike pre-formed PNA monomers where the nucleobase is already attached, this backbone unit allows for the stepwise construction of the PNA oligomer.[1] The backbone is assembled first (or stepwise), and the nucleobases (or other functional ligands) are coupled to the side chains on-resin.[1]

This strategy relies on orthogonal protection :

-

Backbone Protection (Boc): Acid-labile (removed by TFA).[1] Stable to base.

-

Side-Chain Protection (Fmoc): Base-labile (removed by Piperidine).[1] Stable to acid.[1][2]

The Objective: Selectively remove the Fmoc group from the aminoethyl side chain to expose a primary amine for subsequent functionalization, without compromising the Boc-protected backbone or the resin linkage.[1]

Critical Mechanistic Insight

While standard Fmoc removal protocols (20% piperidine) are generally applicable, PNA synthesis presents unique challenges regarding aggregation and solubility .[1] PNA backbones are neutral and prone to forming tight hydrophobic aggregates on the resin, which can sterically hinder deprotection reagents.[1] Therefore, this protocol emphasizes solvent swelling optimization and kinetic management over simple reagent application.[1]

Materials & Reagents

| Component | Specification | Purpose |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Cleaves Fmoc via β-elimination.[1] |

| Solvent A (Wash) | N,N-Dimethylformamide (DMF) | High-grade, amine-free.[1] Primary solvent.[1] |

| Solvent B (Wash) | Dichloromethane (DCM) | Swells resin; removes DMF traces.[1] |

| Monitoring Reagent | Kaiser Test Kit (Ninhydrin) | Detects free primary amines (Blue = Positive).[1] |

| Resin Support | MBHA or BHA Resin | Crucial: Must be base-stable.[1] Do not use Wang/Trityl resins.[1] |

Safety Note: Piperidine is toxic and a controlled substance in some jurisdictions.[1] Handle in a fume hood. DMF is a potent solvent; avoid skin contact.[1]

Detailed Protocol: Orthogonal Fmoc Deprotection

This protocol assumes the Boc-Aeg(Fmoc)-OH monomer has already been coupled to the solid support via standard Boc chemistry protocols.[1]

Phase 1: Resin Conditioning (Crucial for PNA)

PNA chains aggregate significantly more than peptides.[1] Proper swelling is non-negotiable.[1]

-

DCM Swell: Wash the resin with DCM (3 x 1 min).[1] This expands the polystyrene matrix efficiently.[1]

-

DMF Exchange: Wash with DMF (3 x 1 min) to exchange the solvent environment to one compatible with piperidine.[1]

Phase 2: The Deprotection Cycle

We utilize a "Double-Hit" strategy to mitigate the risk of incomplete deprotection due to aggregation or re-attachment of the dibenzofulvene byproduct.[1]

Phase 3: Post-Reaction Washing

Efficient washing is vital to remove piperidine, which would interfere with the subsequent activation of the nucleobase acetic acid (e.g., causing racemization or quenching active esters).[1]

-

DMF Wash: 5 x 1 min. (High volume flow is better than long soak).[1]

-

DCM Wash: 3 x 1 min. (Optional, but good for checking resin expansion).[1]

-

Final DMF Wash: 3 x 1 min. (Prepare for the next coupling step).[1]

Phase 4: Validation (Self-Validating System)

Perform a Kaiser Test (Ninhydrin) on a few resin beads.[1]

-

Result: The beads should turn Dark Blue .

-

Interpretation: The side-chain primary amine (

) is free and reactive.[1] -

Troubleshooting: If beads are light blue or patchy, repeat Phase 2 (Long Hit).

Technical Analysis & Workflow Visualization

Reaction Mechanism

The deprotection follows an E1cB mechanism.[1] Piperidine (base) abstracts the acidic proton from the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamate intermediate, which spontaneously decarboxylates to release the free amine.[1]

Workflow Diagram

The following diagram illustrates the orthogonal pathway, highlighting the specific state of the Boc and Fmoc groups during the process.

Caption: Workflow for the selective removal of Fmoc from the Boc-Aeg(Fmoc) backbone intermediate.

Expert Considerations & Troubleshooting

Aggregation & "Difficult Sequences"

PNA sequences, particularly purine-rich stretches, are notorious for aggregation.[1] If the Kaiser test is weak:

-

Heat: Perform the deprotection at 35°C–40°C . (Do not exceed 50°C to avoid Boc thermolysis, though Boc is relatively stable).[1]

-

Alternative Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% in DMF) for a stronger deprotection push, but limit exposure time to 5 minutes to prevent potential aspartimide-like side reactions if side-chain esters are present (less relevant for pure PNA backbones).[1]

Base-Sensitive Linkers

Ensure your resin linker is compatible.[1]

-

Compatible: MBHA (Methylbenzhydrylamine), BHA, PAM.[1]

-

Incompatible: Wang, Chlorotrityl, Rink Acid (these are often cleaved or degraded by repeated base treatments or require Fmoc-strategy compatibility).[1] Since you are using a Boc-backbone strategy, you are likely already using MBHA resin, which is perfectly stable to piperidine.[1]

Immediate Coupling

The free primary amine on the ethylenediamine side chain is reactive.[1]

-

Recommendation: Proceed to the nucleobase coupling step immediately (within 1-2 hours).

-

Risk: Long-term storage of the free amine form on-resin can lead to oxidation or slow intra-molecular migration, although the Boc group on the backbone nitrogen prevents the classic N->N acyl migration common in PNA synthesis (since the backbone N is protected).[1]

References

Enhancing Peptide Nucleic Acid Solubility: A Guide to Linker Design with Aeg Spacers

Introduction: The Promise and Challenge of Peptide Nucleic Acids

Peptide Nucleic Acids (PNAs) represent a remarkable class of synthetic DNA and RNA mimics, offering unparalleled potential in diagnostics, therapeutics, and biotechnology.[1][2] Their unique backbone, composed of repeating N-(2-aminoethyl)glycine (Aeg) units, is uncharged, which confers several advantages, including high-affinity binding to target nucleic acids and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][3][4] This inherent stability makes PNAs ideal candidates for applications within complex biological environments.[5][[“]]

However, the very neutrality of the PNA backbone presents a significant challenge: poor aqueous solubility.[7][8] Unlike the negatively charged phosphate backbone of DNA and RNA, the uncharged and hydrophobic nature of the PNA backbone can lead to aggregation, particularly in purine-rich sequences.[9][10] This limited solubility can hinder synthesis, purification, and, most importantly, the in vivo applications of PNAs.[11][12] To unlock the full therapeutic and diagnostic potential of these powerful molecules, strategies to enhance their solubility are paramount. This guide provides a detailed exploration of linker design, specifically the incorporation of hydrophilic spacers within the Aeg-based PNA structure, to overcome these solubility limitations.

The Rationale for Linker-Modified PNA Design

The core principle behind using linkers for solubility enhancement is the introduction of hydrophilic moieties to counteract the hydrophobic character of the PNA backbone. These linkers, often referred to as spacers, can be incorporated at the termini or internally within the PNA sequence. The strategic placement of these hydrophilic units disrupts the intermolecular forces that lead to aggregation, thereby improving solubility in aqueous buffers.

Several types of linkers have been successfully employed to enhance PNA solubility, with the most common being:

-

Amino Acid Spacers: The incorporation of charged amino acids, particularly lysine, at the N- or C-terminus is a widely adopted strategy.[11][13] The primary amine in the lysine side chain is protonated at physiological pH, introducing a positive charge that improves electrostatic repulsion between PNA strands and enhances interaction with the aqueous solvent.

-

Ethylene Glycol-Based Spacers: Linkers based on ethylene glycol, such as the popular aminoethoxy-ethoxy acetic acid (AEEA) linker, are highly effective at increasing solubility.[14] These linkers are flexible, hydrophilic, and can be incorporated as single or multiple units to achieve the desired level of solubility enhancement.

The choice of linker, its length, and its placement within the PNA sequence are critical design parameters that can be tailored to the specific application and the hydrophobicity of the PNA sequence itself.

Experimental Workflow for PNA Solubility Enhancement

The following diagram outlines the general workflow for the design, synthesis, and characterization of solubility-enhanced PNAs using hydrophilic linkers.

Sources

- 1. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmiweb.com [pharmiweb.com]

- 6. consensus.app [consensus.app]

- 7. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]

- 8. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 9. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 10. pnabio.com [pnabio.com]

- 11. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biologica.co.jp [biologica.co.jp]

- 14. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

Troubleshooting & Optimization

Minimizing N-terminal side reactions in PNA backbone assembly

Topic: Minimizing N-Terminal Side Reactions & Aggregation

Mission Statement: This guide is engineered for researchers encountering yield loss and sequence truncation during Peptide Nucleic Acid (PNA) solid-phase synthesis. Unlike standard peptide synthesis, PNA assembly faces unique thermodynamic and kinetic hurdles—specifically N-terminal trans-acylation and hydrophobic aggregation . This support module provides mechanistic insights and validated protocols to overcome these barriers.

Module 1: The "Trans-Acylation" Crisis

Diagnosis: Your mass spectrometry shows a recurring mass shift corresponding to the nucleobase protecting group (e.g., +Benzhydryloxycarbonyl or +Acetyl) on the N-terminus, effectively terminating chain growth.

Q: Why is my PNA chain terminating early with a protecting group mass adduct?

A: You are seeing N-terminal Trans-Acylation. In Fmoc/Bhoc chemistry, the primary amine of the PNA backbone is highly reactive. Under slow coupling conditions or prolonged base exposure, this amine can nucleophilically attack the exocyclic protecting group (Bhoc) of a nucleobase—either on the incoming monomer or, more dangerously, from a neighboring residue on the chain.

The Mechanism:

The PNA N-terminal secondary amine is more basic than a standard peptide

Corrective Protocol:

-

Switch Coupling Reagents: Move from PyBOP to HATU or PyOxim . PyBOP has been documented to cause guanine-specific side reactions and slower activation kinetics in PNA.

-

Lower Base Concentration: Excess base promotes trans-acylation. Use 2,6-Lutidine (weak base) instead of DIPEA during coupling to reduce basicity while maintaining activation.

-

Pre-Activation is Critical: Never add the monomer and coupling reagent separately to the resin. Pre-activate the monomer for 2–3 minutes before adding to the resin to ensure the carboxylate is the dominant electrophile, not the nucleobase protecting group.

Module 2: Aggregation & "Difficult Sequences"

Diagnosis: Coupling efficiency drops precipitously after the 5th or 6th residue, particularly in Purine-rich (A/G) sequences.

Q: Why does the synthesis fail for G-rich sequences despite fresh reagents?

A: PNA is neutral and undergoes massive hydrophobic collapse.

Unlike DNA (negatively charged) or Peptides (zwitterionic side chains), the PNA backbone is uncharged. As the chain grows, it folds back on itself or aggregates with neighboring chains via intermolecular hydrogen bonding and

The "Magic Mixture" Solution: Standard DMF is insufficient for difficult PNA sequences. You must disrupt the aggregation.

| Component | Role | Recommended Concentration |

| NMP (N-methylpyrrolidone) | Primary Solvent | Base solvent (replaces DMF) |

| LiCl (Lithium Chloride) | Chaotropic Agent | 0.5 M – 0.8 M |

| m-Cresol | Scavenger/Solvent | 5% (v/v) |

Thermal Cycling Strategy:

-

Deprotection: Must be done at Room Temperature (20°C–25°C) . High temperature during deprotection causes rapid N-terminal degradation and side reactions.

-

Coupling: Perform at Elevated Temperature (40°C–50°C) . This adds the kinetic energy required to "melt" the aggregates and expose the N-terminus.

Module 3: Visualization of Failure Pathways

The following diagram illustrates the two primary failure modes: Trans-Acylation (Chemical side reaction) and Aggregation (Physical barrier), contrasted with the optimized pathway.

Caption: Figure 1. Kinetic competition between successful coupling (Green) and N-terminal side reactions (Red/Yellow).

Module 4: Validated Low-Artifact Protocol

Scope: Fmoc/Bhoc PNA Synthesis on Polystyrene or ChemMatrix Resin.

1. Solvation & Swelling

-

Resin: Use ChemMatrix (PEG-based) over Polystyrene for sequences >10 residues to improve solvation.

-

Solvent: NMP is superior to DMF for PNA.

2. Fmoc Deprotection (The "Safe" Zone)

-

Reagent: 20% Piperidine in NMP.[2]

-

Time: 2 x 5 minutes (Do not extend).

-

Temperature: Strictly 20°C–25°C .

-

Why? Heat during deprotection accelerates the rearrangement of the PNA backbone and trans-acylation from previous residues.

-

3. Activation & Coupling (The "Aggressive" Zone)

-

Reagents: 5 eq. PNA Monomer, 4.5 eq. HATU, 10 eq. 2,6-Lutidine (Avoid DIPEA).

-

Pre-activation: Mix Monomer + HATU + Base for 2 minutes before adding to resin.

-

Time/Temp: 30 minutes at 45°C .

-

Note: If using microwave, limit power to prevent nucleobase damage.

-

4. Capping (Mandatory)[3][4]

-

Reagent: 5% Acetic Anhydride / 6% 2,6-Lutidine in NMP.

-

Reason: Any unreacted N-terminus must be permanently capped to prevent "deletion sequences" (N-1 impurities) which are impossible to purify later.

5. Cleavage

-

Cocktail: TFA / m-Cresol / TIS / H2O (90:5:2.5:2.5).

-

Note: PNA-peptide conjugates containing Cys/Met require specific scavengers (EDT) to prevent oxidation.

References

-

Optimized Synthesis of Fmoc/Boc-Protected PNA Monomers and their Assembly into PNA Oligomers. Shaikh, A. Y., et al. (2021).[5] European Journal of Organic Chemistry. [Link][5]

-

The challenge of peptide nucleic acid synthesis. Nandhini, K. P., et al. (2023).[4][6] Chemical Society Reviews. [Link]

-

Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. Braun, K., et al. (2011). International Journal of Medical Sciences. [Link]

-

Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. Lee, T., et al. (2016). Frontiers in Chemistry. [Link]

Sources

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 3. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]

- 4. researchgate.net [researchgate.net]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

Technical Support Center: Optimizing TFA Cleavage for Boc-PNA Oligomers

Welcome to the technical support center for Peptide Nucleic Acid (PNA) synthesis. This guide is designed for researchers, scientists, and drug development professionals working with Boc-protected PNA oligomers. Here, we will delve into the critical final step of synthesis: trifluoroacetic acid (TFA)-mediated cleavage and deprotection. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice needed to maximize the yield and purity of your final PNA product.

Part 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the fundamental concepts behind TFA cleavage, providing the essential "why" behind the protocols.

Q1: What is the primary role of TFA in the final step of Boc-PNA synthesis?

Trifluoroacetic acid (TFA), a strong organic acid, performs two critical functions simultaneously.[1][2] First, it cleaves the acid-labile linker, releasing the fully assembled PNA oligomer from the solid-phase resin support. Second, it removes the acid-labile Boc (tert-butoxycarbonyl) protecting group from the PNA backbone's primary amine and any other acid-sensitive side-chain protecting groups on the nucleobases.[3][4]

Q2: Why is a simple TFA solution often insufficient? What are "scavengers"?

During the cleavage process, the Boc group and other tert-butyl-based protecting groups are released as highly reactive tert-butyl cations (carbocations).[5][6] These carbocations can irreversibly modify nucleophilic residues within your PNA sequence, particularly the indole ring of Tryptophan (Trp), leading to undesired, permanent side products.[5][7]

Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap these reactive carbocations before they can damage the PNA oligomer.[1][7] This is a critical step for ensuring high purity of the final product.

Q3: What are the most common scavengers and what is their specific function?

The choice of scavenger depends on the composition of your PNA sequence. For many standard PNAs, a simple scavenger mixture is sufficient.[3] However, for sequences containing sensitive residues, a more complex cocktail is required.[1][7][8]

| Scavenger | Primary Function | Target Residues |

| Water (H₂O) | Acts as a scavenger for tert-butyl cations. | General Use, Tryptophan |

| Triisopropylsilane (TIS) | A highly effective scavenger for carbocations, especially trityl cations. Reduces oxidation. | Tryptophan, Cysteine |

| Thioanisole | A soft nucleophile effective at trapping carbocations and preventing re-attachment to sulfur-containing residues. | Methionine, Tryptophan |

| 1,2-Ethanedithiol (EDT) | A strong reducing agent and scavenger, particularly effective for protecting Cysteine residues. | Cysteine, Tryptophan |

| Phenol | Scavenges various electrophilic species and helps preserve the integrity of Tryptophan and Tyrosine. | Tryptophan, Tyrosine |

| m-Cresol | A common scavenger used to protect a variety of sensitive residues from alkylation.[9] | General Use |

Part 2: Experimental Protocols & Workflows

Here we provide detailed, step-by-step protocols for the cleavage and subsequent work-up of your PNA oligomer.

Visualizing the Cleavage Workflow

The overall process from resin-bound PNA to a purified product follows a clear sequence of steps.

Caption: Mechanism of scavenger action against carbocation side reactions.

Q5: My MALDI-TOF spectrum shows a peak at +74 Da from the expected mass. What is this?

A +74 Da adduct can sometimes be observed and is often attributed to a trifluoroacetylated amine (+CF3CO). This can occur if the free amine formed after Boc deprotection is acylated by a reactive TFA species. While less common than alkylation, ensuring complete removal of TFA and using appropriate workup conditions can minimize this.

Q6: I'm getting a very low yield after ether precipitation. How can I improve recovery?

-

Ensure Sufficient Ether: Use at least a 10-fold excess volume of cold diethyl ether to ensure complete precipitation. [10]* Cooling is Critical: Chilling the ether and the TFA/ether mixture (e.g., on dry ice for 5-10 minutes) significantly improves precipitation efficiency. [10]* Multiple Washes: While necessary for purity, excessive washing can lead to loss of product. Perform 2-3 washes, ensuring the pellet is not disturbed during decanting. [10]* Check Solubility: Highly charged or very short PNA oligomers may have some solubility in ether, especially if residual TFA is present. Ensure thorough precipitation before decanting.

Part 4: References

-

PNA Purification and Characterization. (n.d.). Retrieved from University of Pittsburgh, Department of Chemistry.

-

Peptide Nucleic Acid (PNA) Synthesis. (n.d.). LGC Biosearch Technologies.

-

Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.

-

Cleavage Cocktail Selection. (n.d.). CDN.

-

Gasser, G., & Metzler-Nolte, N. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(4), 1435-1463. [Link]

-

Muttenthaler, M., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.

-

Giménez, S., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.

-

Benzylthiols as scavengers in TFA cleavages of peptide resins. (n.d.). Polypeptide.

-

Vágner, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(70), 40995-41002. [Link]

-

Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine. (2025). BenchChem.

-

Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.

-

Kim, J., et al. (2020). Method for preparing pna oligomer. Google Patents.

-

Isidro-Llobet, A., et al. (2007). On choosing the right ether for peptide precipitation after acid cleavage. UPF.

-

Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.

-

Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.

-

Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.

-

Gildea, B. D., et al. (2007). Peptide nucleic acid probes with charged photocleavable mass markers: Towards PNA-based MALDI-TOF MS genetic analysis. PMC.

-

Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.

-

Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.

-

Boc Removals with TFA in Peptide Synthesis. (2013, March 15). Reddit.

-

Microwave Assisted Synthesis of Peptide Nucleic Acid (PNA) Oligomers. (n.d.). Biotage.

-

Gafken, P. R., & Turecek, F. (2012). Analysis of RNA cleavage by MALDI-TOF mass spectrometry. PMC - NIH.

-

Analysis of Peptide Nucleic Acids (PNAs) using benchtop MALDI-TOF MS. (n.d.). Shimadzu.

-

Troubleshooting incomplete cleavage of peptide from resin. (2025). BenchChem.

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 4. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. peptide.com [peptide.com]

- 9. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 10. rsc.org [rsc.org]

Technical Support Center: Overcoming Steric Hindrance in PNA Monomer Coupling

Status: Operational Ticket Focus: Optimization of Coupling Efficiency in Fmoc-PNA Solid Phase Synthesis Assigned Specialist: Senior Application Scientist, Oligonucleotide Chemistry

The Steric Challenge: Why PNA Fails Where Peptides Succeed

Unlike standard Solid-Phase Peptide Synthesis (SPPS), Peptide Nucleic Acid (PNA) synthesis faces a unique "Steric Cliff."[1] This is not merely a matter of kinetics but a structural constraint inherent to the PNA backbone.

The Mechanism of Failure

In standard peptides, the nucleophile is a primary amine . In PNA, the nucleophile is a secondary amine embedded in the N-(2-aminoethyl)glycine backbone. This secondary amine is:

-

Less Nucleophilic: Electronically less reactive than a primary amine.

-

Sterically Crowded: The growing chain has a rigid pseudopeptide structure.

-

Blocked by Side Chains: When coupling bulky nucleobases (specifically Guanine protected by Bhoc or Adenine), the protecting groups act as a physical shield, preventing the activated monomer from reaching the reactive amine.

Visualizing the Hurdle

The following diagram illustrates the kinetic bottleneck caused by the secondary amine and bulky Bhoc groups.

Reagent Selection & Optimization Matrix

To overcome the energy barrier imposed by steric hindrance, standard peptide reagents (like DIC/HOBt) are often insufficient. You must upgrade your activation chemistry.

Coupling Reagent Hierarchy

| Reagent | Class | Steric Penetration | Risk of Epimerization | Recommendation |

| HBTU/HCTU | Benzotriazole | Moderate | Low | Standard for simple monomers (T, C). |

| HATU | Azabenzotriazole | High | Low (with Lutidine) | Gold Standard for hindered bases (G, A) and difficult sequences. |

| PyOxim | Phosphonium | Very High | Very Low | Use if HATU fails. Superior solubility in DMF/NMP. |

| DIC/Oxyma | Carbodiimide | High | Low | Excellent for microwave-assisted synthesis; reduces aggregation. |

Solvent & Base Strategy[2][3][4][5]

-

Solvent: Switch from DMF to NMP (N-methyl-2-pyrrolidone) . PNA oligomers aggregate less in NMP, keeping the reactive chain ends accessible [1].

-

Base: Use 2,6-Lutidine instead of DIPEA when using HATU. Lutidine is a milder base that suppresses racemization (epimerization) at the chiral center of the linker or amino acid spacers, which is a risk when driving reactions hard to overcome sterics [2].

Troubleshooting Guide (FAQ)

Q1: My yield drops drastically after the 10th residue. Is this steric hindrance?

Diagnosis: This is likely aggregation , not just monomer sterics. PNA is hydrophobic and uncharged; it tends to fold back on itself or clump (inter-chain aggregation) on the resin. Solution:

-

Lower Loading: Use ChemMatrix or PEG-PS resin with low loading (<0.2 mmol/g).[2] High loading forces chains too close, exacerbating steric clash.

-

Solvent Magic: Add 5% m-Cresol to the cleavage cocktail to scavenge carbocations, but during synthesis, stick to pure NMP.

-

Backbone Modification: If the sequence is G-rich, insert a Lysine residue or use a solubility-enhancing spacer (like AEEA) to break the hydrophobic run [3].

Q2: I am seeing "Deletion Sequences" (n-1) specifically after Guanine couplings.

Diagnosis: Incomplete coupling due to the massive Bhoc protecting group on the Guanine monomer.[3] The secondary amine cannot access the activated G-monomer efficiently. Solution:

-

Double Coupling: Do not rely on a single shot. Perform two coupling cycles for every Guanine and Adenine.

-

Switch to HATU: If using HBTU, stop. Switch to HATU for these bases. The 7-aza nitrogen in HATU creates a "neighboring group effect" that speeds up the reaction by ~100x compared to HBTU [4].

Q3: Can I use microwave heating to force the reaction?

Diagnosis: Yes, but with extreme caution. Solution:

-

Protocol: 50°C - 60°C max. Do not boil (75°C+) as PNA monomers (especially Fmoc-Cys or His if present) are prone to racemization and side-chain degradation at high temps.

-

Cycle: 2 minutes ramp, 4 minutes hold at 50°C.

Validated High-Efficiency Protocol

This protocol is designed to force coupling through steric barriers using a self-validating "Double Couple + Cap" workflow.

The "Steric-Buster" Workflow

-

Resin Preparation:

-

Use Rink Amide ChemMatrix (Loading: 0.2 mmol/g).

-

Swell in NMP for 20 mins.

-

-

Deprotection (Fmoc Removal):

-

20% Piperidine in NMP (2 x 5 min).

-

Critical: Wash 5x with NMP to remove all piperidine (which competes with coupling).

-

-

Activation (Prepare immediately before use):

-

Monomer: 5.0 equivalents (relative to resin).[1]

-

Reagent: HATU (4.9 equivalents).

-

Base: DIPEA (10 equivalents) OR 2,6-Lutidine (10 eq).

-

Concentration: High concentration drives kinetics. Aim for 0.2M - 0.3M final concentration.

-

-

Coupling Cycles (The "Double Tap"):

-

Step A: Add activated mix. Shake/Vortex for 30 mins at Room Temp (or 50°C). Drain.

-

Step B: Repeat Step A with fresh reagents.

-

Why? The first pass reacts with the "easy" sites; the second pass drives the reaction on sterically hindered sites to completion.

-

-

Capping (Mandatory):

-

Acetic Anhydride / 2,6-Lutidine / NMP (5:6:89).[1]

-

React for 5 mins.

-

Why? Acetylates any unreacted amines. This ensures that "failure sequences" are truncated and easier to purify away from the full-length product later.

-

Workflow Logic Diagram

References

-

Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) . International Journal of Medical Sciences. (2011). Discusses the superiority of NMP and elevated temperatures for minimizing aggregation.

-

Optimized Synthesis of Fmoc/Boc-Protected PNA Monomers . European Journal of Organic Chemistry. (2021).[4] Compares HATU, HBTU, and PyOxim, identifying PyOxim and HATU as superior for steric challenges.

-

The Challenge of Peptide Nucleic Acid Synthesis . Chemical Society Reviews. (2023). Comprehensive review on aggregation, solubility, and protecting group strategies (Bhoc/Fmoc).

-

Coupling Reagents: HATU vs. HBTU . BenchChem Technical Guides. (2025).[5] Mechanistic comparison of OAt vs OBt esters in hindered couplings.

Sources

- 1. saspublishers.com [saspublishers.com]

- 2. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]

- 3. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

HPLC Purification Methods for Boc-N-(2-Fmoc-aminoethyl)glycine: A Comparative Technical Guide

This guide objectively compares purification methodologies for Boc-N-(2-Fmoc-aminoethyl)glycine , a critical orthogonally protected backbone intermediate in Peptide Nucleic Acid (PNA) synthesis.

Executive Summary & Molecule Profile

Boc-N-(2-Fmoc-aminoethyl)glycine (often referred to as the PNA backbone intermediate) presents a unique purification challenge due to its amphiphilic nature and the presence of two orthogonal protecting groups with opposing sensitivities:

-

Boc (tert-butyloxycarbonyl): Acid-labile (sensitive to strong acids like neat TFA).

-

Fmoc (9-fluorenylmethoxycarbonyl): Base-labile (sensitive to piperidine, DBU, and high pH).

Achieving high purity (>98%) is essential to prevent truncation sequences during subsequent PNA oligomerization. This guide compares the industry-standard Reverse-Phase HPLC (RP-HPLC) against Flash Chromatography and Precipitation methods.

Comparative Performance Matrix

| Feature | RP-HPLC (Method A) | Flash Chromatography (Method B) | Precipitation/Recrystallization (Method C) |

| Purity Achieved | >99.5% (High Resolution) | 95-97% (Medium Resolution) | 90-95% (Low Resolution) |

| Yield | 75-85% | 90-95% | 80-90% |

| Scalability | mg to gram scale | Gram to multi-gram scale | Multi-gram to kg scale |

| Solvent Consumption | High (ACN/Water) | Moderate (DCM/MeOH/Hex) | Low (Ether/Hexane) |

| Key Risk | Boc degradation (if pH < 2) | Fmoc degradation (if silica is too acidic/basic) | Trapped salts/impurities |

Method A: Preparative RP-HPLC (The Gold Standard)

RP-HPLC is the method of choice for final polishing, particularly when the backbone is intended for pharmaceutical-grade PNA synthesis. It effectively separates the desired product from mono-protected byproducts (e.g., Fmoc-free or Boc-free species) and unreacted ethylenediamine derivatives.

Expert Insight: The Buffer Dilemma

-

Standard TFA (0.1%): While standard for peptides, 0.1% Trifluoroacetic acid (pH ~2.0) poses a slight risk to the Boc group during prolonged runs or lyophilization.

-

Recommendation: Use 0.1% Formic Acid (pH ~2.5) or 10 mM Ammonium Acetate (pH 4.5). These provide sufficient ion-pairing for the carboxylic acid moiety without threatening the Boc protection.

Detailed Protocol

Equipment: Preparative HPLC system (e.g., Agilent 1260 Infinity II or equivalent). Column: C18 (Octadecyl) stationary phase, 5 µm or 10 µm particle size (e.g., Phenomenex Luna or Waters XBridge).

-

Why C18? The Fmoc and Boc groups make the molecule significantly hydrophobic, requiring a strong non-polar stationary phase for retention.

Mobile Phases:

-

Solvent A: HPLC-grade Water + 0.1% Formic Acid.

-

Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.

Gradient Profile (Linear):

| Time (min) | % Solvent B (ACN) | Flow Rate (mL/min)* | Phase |

|---|---|---|---|

| 0.0 | 30% | 15.0 | Equilibration |

| 2.0 | 30% | 15.0 | Injection |

| 25.0 | 90% | 15.0 | Elution Gradient |